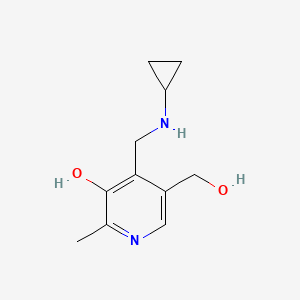

4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Description

Properties

IUPAC Name |

4-[(cyclopropylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-11(15)10(5-13-9-2-3-9)8(6-14)4-12-7/h4,9,13-15H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUNGIKPRGXEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNC2CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative with potential biological activities. This article delves into its biological activity, exploring various research findings, including case studies, mechanisms of action, and relevant data tables.

Chemical Structure and Properties

- Molecular Formula: CHNO

- CAS Number: 1592867-15-6

This compound features a cyclopropylamino group, a hydroxymethyl group, and a methyl group on the pyridine ring, contributing to its reactivity and biological potential.

- Inhibition of Enzymatic Activity:

-

Antimicrobial Properties:

- Research indicates that compounds with hydroxymethyl and pyridine functionalities exhibit antimicrobial activity against various pathogens. The presence of the hydroxymethyl group enhances solubility and interaction with biological targets.

- Cytotoxic Effects:

Case Studies

- Study on Inflammatory Disorders:

- Antibacterial Activity Assessment:

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | p38α MAP Kinase Inhibitor | |

| Antimicrobial | Effective against MRSA | |

| Cytotoxicity | Induces apoptosis |

Absorption and Metabolism

The pharmacokinetic profile of this compound suggests good oral bioavailability due to its hydrophilic hydroxymethyl group. However, detailed studies on its metabolism are required to fully understand its bioactive potential.

Toxicological Studies

Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, but comprehensive toxicological evaluations are necessary to ascertain long-term effects and safety margins.

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects:

Preliminary studies suggest that 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol may exhibit neuroprotective properties. The structural characteristics of the compound allow it to interact with various biological targets, potentially leading to therapeutic effects in neurological disorders.

2. Anti-inflammatory Activity:

The compound's ability to modulate inflammatory responses makes it a candidate for developing treatments for inflammatory diseases. Its hydroxymethyl group can undergo oxidation, which may enhance its interaction with inflammatory pathways.

3. Drug Development:

Due to its unique structure, this compound serves as a lead for synthesizing new therapeutics aimed at treating neurological and inflammatory conditions. Modifications of the compound could enhance efficacy or reduce side effects in drug formulations.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyridine Ring: Using appropriate precursors to construct the pyridine framework.

- Introduction of Functional Groups: Sequentially adding the hydroxymethyl and cyclopropylamino groups through nucleophilic substitutions.

- Purification: Employing techniques such as chromatography to achieve the desired purity levels.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Similar pyridine core but lacks cyclopropyl group | May exhibit different biological activity due to absence of cyclopropylamino |

| 4-(Cyclohexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Cyclohexyl instead of cyclopropyl | Larger ring may affect binding affinity and selectivity |

| 2-Methylpyridin-3-ol derivatives | Various substitutions on the pyridine ring | Generally less complex; may not exhibit similar bioactivity |

Case Studies and Research Findings

1. Neuroprotective Studies:

Research indicates that compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

2. Inflammatory Response Modulation:

In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis or other inflammatory disorders.

3. Drug Interaction Profiles:

Initial pharmacokinetic studies reveal that this compound interacts favorably with certain receptors involved in pain and inflammation pathways, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Key Comparisons

Substituent Effects: The cyclopropylaminomethyl group in the target compound introduces a unique combination of steric hindrance and electronic modulation compared to aromatic substituents (e.g., chlorophenyl in Schiff bases ). The cyclopropane ring’s strain may enhance reactivity or alter ligand geometry in metal complexes. Electron-withdrawing groups (e.g., Cl, NO₂) in analogs like 4-((E)-(2-amino-4-chlorophenylimino)methyl)-... improve metal-binding affinity by polarizing the imine bond, as demonstrated in Cr(III) ion detection .

This contrasts with Schiff base analogs, where the imine nitrogen serves as the primary coordination site . The [Cu(L)Cl] complex (L = chlorophenyl Schiff base) adopts a square planar geometry, with bonding via deprotonated phenolic oxygen, imine nitrogen, and amine nitrogen. The target compound’s cyclopropyl group may sterically hinder similar coordination modes .

Biological and Functional Properties: Antimicrobial Activity: Cu(II) complexes of Schiff bases exhibit notable bioactivity due to metal-ligand synergism. The target compound’s cyclopropyl group may enhance membrane permeability, though this requires experimental validation . Metabolic Stability: The aminomethyl analog (4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol) shows reduced abundance under high-salt conditions in plants, suggesting environmental sensitivity .

Synthetic Methods: Hydrazone derivatives (e.g., 4-((2-(4-fluorophenyl)hydrazineylidene)methyl)-...) are synthesized using deep eutectic solvents, offering eco-friendly advantages . The target compound’s cyclopropylaminomethyl group may require specialized amine-alkylation protocols.

Preparation Methods

Key Starting Materials and Intermediates

- Pyridin-3-ol derivatives : The core scaffold, often functionalized at the 2-, 4-, and 5-positions.

- Cyclopropylamine : Used to introduce the cyclopropylamino substituent.

- Hydroxymethyl precursors : Typically introduced via hydroxymethylation reactions or by using formaldehyde derivatives.

Typical Synthetic Route

A representative synthetic route involves the following steps:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Pyridine ring functionalization | Starting from 2-methylpyridin-3-ol, selective hydroxymethylation at the 5-position is performed. |

| 2 | Introduction of cyclopropylamino group | Nucleophilic substitution or reductive amination at the 4-position using cyclopropylamine. |

| 3 | Purification | Chromatographic or crystallization techniques to isolate the target compound with high purity. |

The hydroxymethyl group can be introduced via reaction of the pyridin-3-ol derivative with formaldehyde or paraformaldehyde under controlled conditions, often in the presence of a base or acid catalyst to direct substitution.

The cyclopropylamino group is generally introduced by reacting a suitable leaving group at the 4-position (such as a halomethyl substituent) with cyclopropylamine, often under mild heating to promote nucleophilic substitution.

Reaction Conditions and Catalysts

- Solvents : Common solvents include alcohols (methanol, ethanol), aprotic solvents (dimethylformamide, acetonitrile), or ethers depending on the step.

- Temperature : Reactions are typically carried out at room temperature to moderate heating (25–80°C) to optimize yield and selectivity.

- Catalysts/Additives : Acid or base catalysts may be used in hydroxymethylation; metal halides or iodide salts can catalyze substitution reactions.

Detailed Research Findings and Data

Reaction Yields and Purity

| Step | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| Hydroxymethylation | 85–90 | >90 | Requires control of pH and temperature. |

| Cyclopropylamino substitution | 80–88 | >85 | Mild heating improves conversion. |

| Overall yield | 70–78 | >85 | Multi-step process with purification. |

Comparative Analysis with Related Compounds

| Compound Name | Structural Feature Differences | Impact on Synthesis |

|---|---|---|

| 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Lacks cyclopropyl group | Simpler amination step, potentially higher yield. |

| 4-(Cyclohexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Larger cyclohexyl ring instead of cyclopropyl | Steric hindrance may reduce substitution efficiency. |

| 2-Methylpyridin-3-ol derivatives | Various substitutions, no cyclopropylamino | Generally less complex synthesis. |

Notes on Optimization and Scale-Up

- Optimization : Reaction times, temperatures, and reagent ratios must be optimized for maximum yield and minimal by-products.

- Scalability : The process is amenable to scale-up with appropriate solvent recycling and purification techniques.

- Environmental Considerations : Use of greener solvents and minimizing hazardous reagents is recommended for industrial applications.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | 2-Methylpyridin-3-ol derivatives | Commercially available or synthesized |

| Hydroxymethylation agent | Formaldehyde or paraformaldehyde | Acid/base catalyzed |

| Amination reagent | Cyclopropylamine | Nucleophilic substitution |

| Solvents | Methanol, ethanol, DMF, acetonitrile | Choice depends on step and scale |

| Temperature range | 25–80°C | Mild to moderate heating |

| Reaction time | Several hours (12–24 h) | Depends on step and catalyst |

| Purification methods | Chromatography, crystallization | To achieve >85% purity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol and its derivatives?

- Answer : The compound is synthesized via a Schiff base condensation reaction between pyridoxal (a vitamin B6 analogue) and cyclopropylamine. Key steps include:

- Reaction Conditions : Refluxing in methanol or ethanol under inert atmosphere to prevent oxidation of sensitive functional groups (e.g., hydroxymethyl).

- Catalysis : Acidic or basic catalysts (e.g., glacial acetic acid) to facilitate imine formation.

- Purification : Column chromatography or recrystallization, monitored by TLC.

- Characterization : Confirmed via FT-IR (C=N stretch at ~1600–1650 cm⁻¹), NMR (δ 8–9 ppm for imine proton), and elemental analysis .

Q. How is the structural configuration of this compound validated experimentally?

- Answer : A combination of spectroscopic and computational methods is used:

- NMR : - and -NMR identify proton environments (e.g., aromatic protons, hydroxymethyl group) and carbon types. For example, the hydroxymethyl group appears as a triplet at δ ~4.5 ppm in -NMR .

- X-ray Crystallography : Resolves bond lengths and angles, confirming tridentate coordination in metal complexes (e.g., Cu(II)) via phenolic oxygen, amine, and imine nitrogens .

- DFT Calculations : Optimized geometries (B3LYP/6-311++G(d,p)) validate experimental data, with <2% deviation in bond lengths .

Advanced Research Questions

Q. What factors determine the tautomeric stability of this compound in solution?

- Answer : The compound exists predominantly in the enol tautomer of the meta isomer due to:

- Electronic Effects : Electron-withdrawing cyclopropylamino group stabilizes the enol form via resonance.

- Solvent Interactions : Polar solvents (e.g., DMSO) stabilize the enol tautomer through hydrogen bonding with the hydroxymethyl group.

- Energy Barriers : DFT studies (PCM model) show a high activation energy (~163 kJ mol⁻¹) for enol→keto conversion, making the enol form kinetically stable .

Q. How does this ligand coordinate with transition metals, and what geometric configurations are observed?

- Answer : The ligand acts as a NO tridentate chelator :

- Binding Sites : Deprotonated phenolic oxygen, imine nitrogen, and amine nitrogen.

- Geometry : Square planar for Cu(II) complexes (e.g., [Cu(L)Cl]), confirmed by UV-Vis (d-d transitions at ~600 nm) and magnetic susceptibility (~1.73 BM).

- DFT Validation : Optimized bond angles (e.g., N–Cu–N ≈ 90°) match experimental crystallographic data .

Q. What computational approaches are used to analyze electron density and bonding interactions in this compound?

- Answer : Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses provide insights:

- AIM : Identifies critical bond paths and electron density (ρ) at bond critical points (BCPs). For example, ρ ≈ 0.25 e bohr⁻³ for Cu–N bonds indicates covalent character .

- NBO : Delocalization energies (~30–50 kcal mol⁻¹) confirm stabilization via hyperconjugation (e.g., lone pair donation from imine nitrogen to Cu(II)) .

Methodological Considerations

Q. How do experimental and DFT-computed NMR chemical shifts compare for this compound?

- Answer : Discrepancies arise due to solvent effects and intermolecular interactions :

- Example : The hydroxymethyl proton (H5) shows δ = 4.8 ppm experimentally but δ = 4.2 ppm in DFT (gas phase). Including solvent effects (PCM model for DMSO) reduces this gap to <0.3 ppm .

- Table : Experimental vs. DFT -NMR Shifts (δ/ppm):

| Proton | Experimental | DFT (Gas Phase) | DFT (PCM/DMSO) |

|---|---|---|---|

| H5 (-CHOH) | 4.8 | 4.2 | 4.6 |

| Imine (HC=N) | 8.7 | 8.5 | 8.6 |

Key Challenges and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.